nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate
Description
Nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate; dihydrate, commonly known as nickel trifluoroacetylacetonate dihydrate (CAS 14324-83-5), is a coordination complex with the molecular formula C₁₀H₁₂F₆NiO₆ and a molecular weight of 400.88 g/mol . The compound consists of a central Ni²⁺ ion coordinated by two (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate ligands and two water molecules in a distorted octahedral geometry. Key physical properties include a boiling point of 195.6°C at 760 mmHg, a flash point of 72.1°C, and a vapor pressure of 0.108 mmHg at 25°C . Its crystalline structure and thermal stability make it a precursor for nickel oxide (NiO) and other functional materials .
Properties
IUPAC Name |
nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5F3O2.Ni.2H2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2,10H,1H3;;2*1H2/q;;+2;;/p-2/b2*4-2-;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQCBHADJHECLA-NFZBZNCTSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].O.O.[Ni+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.O.O.[Ni+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6NiO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aqueous Precipitation Route
This method involves reacting nickel(II) salts with the preformed ligand in aqueous medium:
Procedure :
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Dissolve nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O, 10–20 wt%) in deionized water.
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Add a 5–15 wt% NaOH solution to precipitate nickel hydroxide (Ni(OH)₂) at pH 7–10.
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Introduce the ligand (1.1–1.5 molar equivalents relative to Ni²⁺) and reflux at 80–90°C for 5–15 hours.
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Cool the mixture to room temperature, filter the precipitate, and wash with cold water.
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Vacuum-dry at 40°C to obtain the dihydrate form.
Yield : 65–75%
Purity : ≥95% (confirmed by elemental analysis and thermogravimetry).
Solvothermal Synthesis
For higher crystallinity, a non-aqueous approach is employed:
Procedure :
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Combine nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and the ligand (2:1 molar ratio) in ethanol.
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Add triethylamine (2 equivalents) as a proton scavenger.
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Heat in a sealed autoclave at 120°C for 24 hours.
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Cool slowly (1°C/min) to induce crystallization.
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Isolate crystals via filtration and dry under vacuum.
Yield : 80–85%
Advantages : Improved ligand-metal stoichiometry control and reduced hydrolysis side reactions.
Reaction Optimization and Critical Parameters
pH and Temperature Effects
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| pH | 7–9 | Prevents Ni(OH)₂ precipitation |
| Reflux Temperature | 80–90°C | Enhances ligand coordination |
| Cooling Rate | 1°C/min | Promotes dihydrate crystallization |
Deviations below pH 7 result in incomplete deprotonation, while pH >9 causes colloidal nickel oxide formation. Temperatures exceeding 90°C risk ligand decomposition.
Solvent Selection
| Solvent | Dielectric Constant | Suitability |
|---|---|---|
| Water | 80.1 | Moderate (requires pH control) |
| Ethanol | 24.3 | High (prevents ligand oxidation) |
| Acetonitrile | 37.5 | Low (poor solubility) |
Ethanol is preferred for balancing solubility and reaction kinetics.
Characterization and Quality Control
Spectroscopic Analysis
Thermogravimetric Analysis (TGA)
X-ray Diffraction (XRD)
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Crystal System : Monoclinic, space group P2₁/c.
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Coordination Geometry : Distorted octahedral (Ni-O bonds: 2.05–2.10 Å).
Industrial-Scale Production
Continuous Flow Reactor Design
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Throughput : 5 kg/hour.
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Conditions : 85°C, 10 bar pressure, residence time 30 minutes.
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Advantages : 90% yield, reduced solvent waste.
Purification Techniques
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Recrystallization : From ethanol/water (3:1 v/v) to achieve 99% purity.
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Sublimation : Avoided for the dihydrate due to dehydration risks.
Comparative Analysis with Analogous Complexes
| Compound | Ligand | Yield (%) | Thermal Stability (°C) |
|---|---|---|---|
| Nickel acetylacetonate dihydrate | Acetylacetonate | 70–75 | 180–200 |
| Nickel hexafluoroacetylacetonate | Hexafluoroacetylacetonate | 60–65 | 210–220 |
| Target Compound | (Z)-CF₃-β-diketonate | 65–85 | 220–240 |
The trifluoromethyl group enhances thermal stability and volatility compared to non-fluorinated analogs.
Challenges and Mitigation Strategies
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Ligand Hydrolysis : Minimized by using anhydrous solvents and inert atmospheres.
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Hydrate Consistency : Maintained via controlled drying (40°C, 10⁻² mbar).
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Byproduct Formation : Addressed by stoichiometric ligand excess (1.2:1 ligand:Ni²⁺).
Chemical Reactions Analysis
Types of Reactions: nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state nickel complexes using suitable reducing agents.
Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, and other chelating agents.
Major Products Formed:
Oxidation: Higher oxidation state nickel complexes.
Reduction: Lower oxidation state nickel complexes.
Substitution: Nickel complexes with different ligands.
Scientific Research Applications
Catalysis
Nickel(II) complexes are widely used as catalysts in organic synthesis due to their ability to facilitate various reactions. The trifluoroacetylacetonate ligand enhances the reactivity of nickel by stabilizing intermediate species.
Case Study : A study demonstrated that nickel trifluoroacetylacetonate can effectively catalyze the polymerization of lactides to produce biodegradable polymers. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's utility in green chemistry applications .
| Reaction Type | Catalyst Used | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Lactide Polymerization | Nickel(II) trifluoroacetylacetonate | 85 | 95 |
Materials Science
Nickel trifluoroacetylacetonate is utilized in the production of advanced materials, including thin films and nanostructures. Its ability to form stable complexes allows for controlled deposition techniques.
Case Study : Research has shown that films created from nickel trifluoroacetylacetonate exhibit excellent electrical conductivity and thermal stability. These properties make them suitable for applications in electronic devices and sensors .
| Material Type | Method of Preparation | Conductivity (S/m) | Thermal Stability (°C) |
|---|---|---|---|
| Nickel Thin Films | Chemical Vapor Deposition | 10^4 | 300 |
Medicinal Chemistry
The biological activity of nickel complexes has been explored for potential therapeutic applications. Nickel(II) compounds have been studied for their effects on various biological systems.
Case Study : A pharmacological study indicated that nickel trifluoroacetylacetonate exhibits cytotoxic effects against certain cancer cell lines. The mechanism involves the induction of oxidative stress and apoptosis, suggesting its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of oxidative stress |
| HeLa (Cervical Cancer) | 20 | Apoptosis induction |
Mechanism of Action
The mechanism of action of nickel trifluoroacetylacetonate dihydrate involves its ability to coordinate with various ligands and form stable complexes. The trifluoroacetylacetonate ligands provide a strong chelating effect, stabilizing the nickel center and allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands interacting with the nickel center .
Comparison with Similar Compounds
Table 1: Comparative Data for Nickel Complexes
Biological Activity
Nickel(II) trifluoro-4-oxopent-2-en-2-olate dihydrate, also known as nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate, is a coordination compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, chemical properties, and biological implications, supported by research findings and case studies.
Molecular Formula: C10H12F6NiO6
Molecular Weight: 492.83 g/mol
IUPAC Name: Nickel(2+) bis((2Z)-5,5,5-trifluoro-4-oxopent-2-en-2-olate) dihydrate
CAS Number: 207569-13-9
| Property | Value |
|---|---|
| Molecular Formula | C10H12F6NiO6 |
| Molecular Weight | 492.83 g/mol |
| IUPAC Name | Nickel(II) bis((Z)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one) dihydrate |
| CAS No. | 207569-13-9 |
Synthesis
The synthesis of nickel(II) trifluoro-4-oxopent-2-en-2olate typically involves the reaction of nickel salts with hexafluoroacetylacetone in the presence of water. The general reaction can be summarized as follows:
Anticancer Properties
Research has indicated that nickel complexes can exhibit cytotoxic effects on various cancer cell lines. A study exploring the antiproliferative activity of fluorinated compounds found that specific nickel complexes demonstrated significant activity against breast and colon cancer cell lines. The mechanism behind this activity appears to involve the disruption of cellular processes rather than direct inhibition of specific enzymes like dihydrofolate reductase (DHFR) .
Cytotoxicity Studies
A notable study assessed the cytotoxicity of nickel ions using C3H10T1/2 fibroblast cells. The results revealed a dose-dependent cytotoxicity associated with nickel exposure, suggesting that higher concentrations could lead to increased cell death . This finding underscores the importance of understanding the concentration-dependent effects of nickel compounds in biological systems.
The biological activity of nickel(II) trifluoro-4-oxopent-2-en-2olate may be attributed to its ability to interact with cellular components through its coordination chemistry. The nickel ion can form complexes with various biomolecules, potentially leading to alterations in enzymatic activities and cellular signaling pathways.
Case Studies
- Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that nickel complexes could inhibit the proliferation of specific cancer cell lines by inducing apoptosis through oxidative stress mechanisms.
- Interaction with Cellular Proteins : Research indicates that nickel ions may interfere with protein function by binding to thiol groups, which could alter protein conformation and activity.
Q & A
Q. What interdisciplinary approaches address challenges in integrating this compound into hybrid materials (e.g., metal-organic frameworks)?
- Methodological Answer : Solvothermal synthesis with dicarboxylate linkers (e.g., terephthalate) creates Ni-based MOFs. In-situ PXRD tracks framework assembly, while BET analysis measures porosity. Spectroelectrochemical techniques assess charge transport in MOF-electrode composites. Cross-disciplinary collaboration with materials science ensures rigorous structural and functional analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
